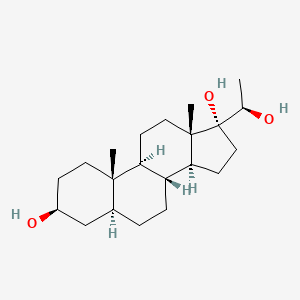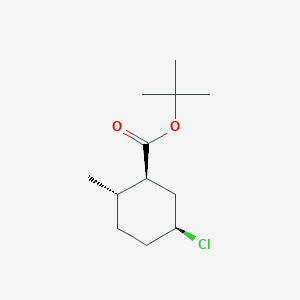
3,7-Dihydroxyflavone hydrate
Vue d'ensemble
Description
3,7-Dihydroxyflavone hydrate is a flavonoid compound with the molecular formula C15H12O5. It is known for its antioxidant properties and is used in various scientific research applications. This compound is a hydrate form of 3,7-Dihydroxyflavone, meaning it includes water molecules in its crystalline structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dihydroxyflavone hydrate typically involves the hydroxylation of flavone at the 3 and 7 positions. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pH settings to ensure the correct placement of hydroxyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to isolate the desired hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions: 3,7-Dihydroxyflavone hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroflavones.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the flavone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .
Applications De Recherche Scientifique
3,7-Dihydroxyflavone hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reactions.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential therapeutic effects, including neuroprotection and anti-inflammatory properties.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 3,7-Dihydroxyflavone hydrate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Neuroprotection: It acts as an agonist of the tropomyosin receptor kinase B (TrkB), which is involved in neuronal survival and growth.
Anti-inflammatory: It inhibits pro-inflammatory pathways and reduces the production of inflammatory mediators.
Comparaison Avec Des Composés Similaires
7,8-Dihydroxyflavone: Known for its neuroprotective effects and TrkB agonist activity.
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: Similar in structure and also exhibits antioxidant and anti-inflammatory effects.
Uniqueness: 3,7-Dihydroxyflavone hydrate is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to act as a TrkB agonist sets it apart from many other flavonoids, making it particularly valuable in neuroprotection research .
Propriétés
IUPAC Name |
3,7-dihydroxy-2-phenylchromen-4-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4.H2O/c16-10-6-7-11-12(8-10)19-15(14(18)13(11)17)9-4-2-1-3-5-9;/h1-8,16,18H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCSXFJWJWEQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420677 | |
| Record name | 3,7-Dihydroxyflavone hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206360-23-8 | |
| Record name | 3,7-Dihydroxyflavone hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylammonium chloride](/img/structure/B1624071.png)

![2-Hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-6-one](/img/structure/B1624074.png)
